![molecular formula C11H10OS B14204135 Naphthalene, [(R)-methylsulfinyl]- CAS No. 833454-90-3](/img/structure/B14204135.png)
Naphthalene, [(R)-methylsulfinyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalene, [®-methylsulfinyl]- is a derivative of naphthalene, a polycyclic aromatic hydrocarbon composed of two fused benzene rings. This compound is characterized by the presence of a methylsulfinyl group attached to the naphthalene structure. Naphthalene itself is known for its use in mothballs and as a precursor to various chemical compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the oxidation of naphthalene methyl sulfide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions . The reaction is carried out in an appropriate solvent, often dichloromethane, at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of naphthalene derivatives often involves large-scale oxidation processes. The starting material, naphthalene, is derived from coal tar or petroleum distillation . The methylsulfinyl group is then introduced through a series of chemical reactions, including sulfoxidation, which is optimized for high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Naphthalene, [®-methylsulfinyl]- undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced back to the corresponding sulfide using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitro groups, sulfonic acid groups under acidic or basic conditions.
Major Products Formed
Oxidation: Naphthalene sulfone derivatives.
Reduction: Naphthalene methyl sulfide.
Substitution: Halogenated, nitrated, or sulfonated naphthalene derivatives.
Applications De Recherche Scientifique
Naphthalene, [®-methylsulfinyl]- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of dyes, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of naphthalene, [®-methylsulfinyl]- involves its interaction with various molecular targets. The methylsulfinyl group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound can interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene: The parent compound, lacking the methylsulfinyl group.
Methylnaphthalenes: Naphthalene derivatives with methyl groups attached to the aromatic rings.
Naphthoquinones: Compounds with quinone structures derived from naphthalene.
Uniqueness
Naphthalene, [®-methylsulfinyl]- is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for redox chemistry, making it valuable for various applications .
Propriétés
Numéro CAS |
833454-90-3 |
|---|---|
Formule moléculaire |
C11H10OS |
Poids moléculaire |
190.26 g/mol |
Nom IUPAC |
1-[(R)-methylsulfinyl]naphthalene |
InChI |
InChI=1S/C11H10OS/c1-13(12)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3/t13-/m1/s1 |
Clé InChI |
NGENVFQTINDJEL-CYBMUJFWSA-N |
SMILES isomérique |
C[S@@](=O)C1=CC=CC2=CC=CC=C21 |
SMILES canonique |
CS(=O)C1=CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


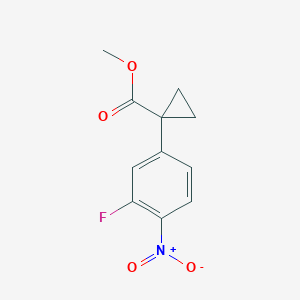
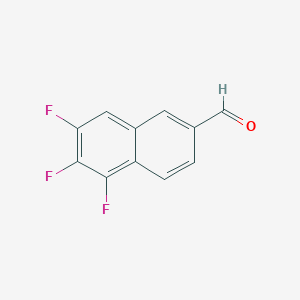
![5-[(3-Hydroxy-4-methoxyphenyl)methyl]oxolan-2-one](/img/structure/B14204058.png)
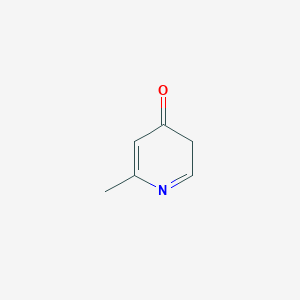


![2-[(2-{[4-(Pyrrolidin-1-yl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14204067.png)
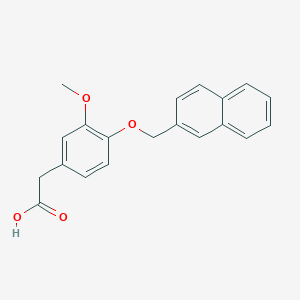
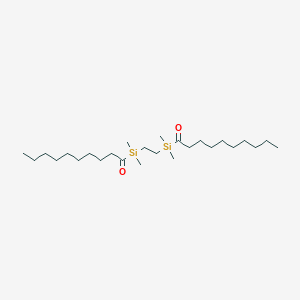

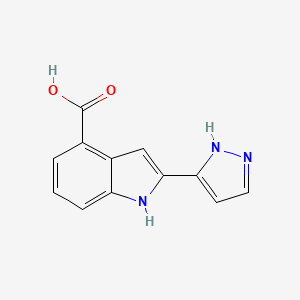
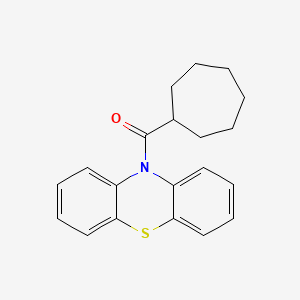
![3-[3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide](/img/structure/B14204084.png)
![(4S)-4-Ethyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14204109.png)
